![molecular formula C24H30N2O5S B2967082 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922078-40-8](/img/structure/B2967082.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the searched resources.Scientific Research Applications
Photodynamic Therapy Applications
Singlet Oxygen Generation and Photosensitizers
A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Purposes
Carbonic Anhydrase Inhibitors
Research demonstrated that primary sulfonamide functionality enables the construction of [1,4]oxazepine rings, acting as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors. This property is essential for developing therapeutics targeting carbonic anhydrases, which are relevant for conditions such as glaucoma, epilepsy, and diuretic issues (Sapegin et al., 2018).
Antimicrobial and Enzyme Inhibitor Effects
Antimicrobial Activity and Enzyme Inhibition
Another study synthesized new Schiff bases from Sulfa drugs, demonstrating significant antimicrobial activities and potent inhibition effects on carbonic anhydrase II (CA II) and I (CAI) enzymes. These findings suggest potential applications in developing new antimicrobial agents and enzyme inhibitors for medical applications (Alyar et al., 2018).
Antitumor Activity
Antiproliferative and Apoptotic Activities
The synthesis of N-[6-indazolyl]arylsulfonamides and their evaluation against human tumor cell lines indicated significant antiproliferative and apoptotic activities. These compounds were able to cause arrest of cells in the G2/M phase of the cell cycle, suggesting their potential as antitumor agents (Abbassi et al., 2014).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the searched resources. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-7-11-26-20-14-18(9-10-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h7,9-10,12-14,25H,1,8,11,15H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAAJRVLIRLNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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